4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

説明

Overview and Significance of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic Acid

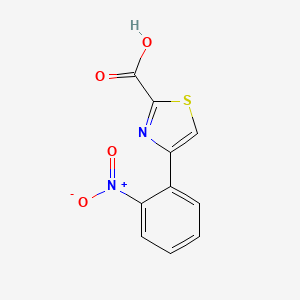

This compound stands as a remarkable example of modern heterocyclic chemistry, combining the fundamental thiazole ring system with strategically positioned functional groups that enhance its chemical reactivity and potential applications. The compound's systematic name reflects its complex molecular architecture, where a 2-nitrophenyl substituent occupies the 4-position of the thiazole ring, while a carboxylic acid group is attached at the 2-position of the same heterocyclic core. This specific substitution pattern creates a molecule with distinctive electronic properties that result from the interplay between the electron-withdrawing nitro group and the electron-donating characteristics of the thiazole sulfur atom.

The molecular structure of this compound can be represented by the canonical SMILES notation C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)O)N+[O-], which clearly illustrates the connectivity between the various functional groups. The International Union of Pure and Applied Chemistry name for this compound is this compound, and it possesses several synonyms including 4-(2-nitrophenyl)-2-Thiazolecarboxylic acid and 2-Thiazolecarboxylic acid, 4-(2-nitrophenyl)-. These nomenclature variations reflect the compound's recognition within different chemical databases and research contexts.

From a physicochemical perspective, the compound exhibits several noteworthy properties that contribute to its significance in chemical research. The molecular weight of 250.23100 grams per mole places it within an optimal range for synthetic manipulation and potential biological activity. The calculated logarithm of the partition coefficient (LogP) value of 2.93970 suggests moderate lipophilicity, which is often associated with favorable pharmacokinetic properties in medicinal chemistry applications. Additionally, the polar surface area of 124.25000 square angstroms indicates significant hydrogen bonding potential, which can influence both solubility characteristics and intermolecular interactions.

The exact mass of the compound, determined as 250.00500 atomic mass units, provides precise analytical identification capabilities for mass spectrometric characterization. This level of molecular precision is crucial for quality control in synthetic preparations and for distinguishing this compound from closely related structural analogs. The InChI key UVBAFOQPYRZYCR-UHFFFAOYSA-N serves as a unique digital identifier that facilitates database searches and cross-referencing across multiple chemical information systems.

Table 1: Key Molecular Properties of this compound

Historical Context in Thiazole Chemistry Research

The historical development of thiazole chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic research. The thiazole ring system itself was first systematically studied in the late nineteenth century, with Arthur Rudolf Hantzsch making fundamental contributions to the field through his development of the Hantzsch thiazole synthesis in 1887. This pioneering synthetic methodology established the foundation for modern thiazole chemistry by demonstrating that thiazoles could be efficiently prepared through the reaction of thioamides with alpha-haloketones, yielding stable heterocyclic products with predictable substitution patterns.

The Hantzsch thiazole synthesis mechanism involves a sophisticated multi-step process that begins with an SN2 nucleophilic substitution reaction between the thioamide sulfur and the halogenated carbon of the alpha-haloketone. This initial step is followed by intramolecular cyclization, where the nitrogen atom of the thioamide attacks the ketone carbonyl group, ultimately leading to the formation of the five-membered thiazole ring with elimination of hydrogen halide and water. The elegance and reliability of this synthetic approach have made it a cornerstone methodology that continues to be employed in contemporary thiazole synthesis, including the preparation of compounds structurally related to this compound.

The evolution of thiazole chemistry throughout the twentieth century was significantly influenced by the discovery of thiamine (vitamin B1), which contains a thiazole moiety as an essential component of its molecular structure. This discovery highlighted the biological significance of thiazole-containing compounds and sparked increased interest in exploring the pharmacological potential of synthetic thiazole derivatives. The recognition that thiazoles could serve as bioisosteres for other heterocyclic systems led to extensive research into their medicinal chemistry applications, establishing thiazoles as privileged scaffolds in drug discovery efforts.

Industrial applications of thiazoles also contributed to the historical development of this chemical class, particularly in the areas of dyes and agricultural chemicals. The synthesis of benzothiazole-based dyes and fungicides demonstrated the practical utility of thiazole chemistry beyond academic research, providing economic incentives for continued investigation into novel thiazole derivatives. Important commercial thiazole compounds include Thifluzamide, Tricyclazole, and Thiabendazole, which are widely used for agricultural pest control, as well as the nonsteroidal anti-inflammatory drug Meloxicam.

The development of synthetic methodologies for preparing thiazole carboxylic acids specifically represents another important historical milestone in this field. Patent literature from the mid-twentieth century describes systematic approaches for converting thiazole aldehydes to their corresponding carboxylic acids through oxidation reactions using mixtures of nitric acid and sulfuric acid. These procedures typically achieved yields exceeding 85 percent and established practical protocols for accessing thiazole carboxylic acid derivatives on preparative scales. The optimization of these synthetic routes laid the groundwork for the efficient preparation of compounds like this compound.

Position in Contemporary Heterocyclic Chemistry

The position of this compound within contemporary heterocyclic chemistry reflects the ongoing evolution of this field toward increasingly sophisticated molecular architectures with enhanced biological and material properties. Modern thiazole chemistry has expanded far beyond the classical synthetic methodologies to encompass advanced approaches such as transition metal-catalyzed cross-coupling reactions, photochemical transformations, and multicomponent synthesis strategies. These developments have enabled the preparation of complex thiazole derivatives with unprecedented structural diversity and functional group tolerance.

Contemporary research in thiazole chemistry emphasizes the development of molecular hybridization strategies, where thiazole pharmacophores are combined with other bioactive scaffolds to create hybrid molecules with enhanced therapeutic potential. This approach has proven particularly successful in medicinal chemistry applications, where thiazole-linked hybrids have demonstrated improved drug efficacy, reduced multidrug resistance, and minimized toxicity concerns compared to their parent compounds. The strategic placement of nitrophenyl and carboxylic acid substituents in this compound positions this compound as an ideal candidate for further molecular hybridization efforts.

The contemporary significance of thiazole derivatives is further underscored by their recognition as versatile standalone moieties that contribute to diverse pharmacological activities. Recent research has identified thiazole-containing compounds with anticancer, antibacterial, antifungal, antiviral, and antioxidant properties, establishing thiazoles as privileged structures in modern drug discovery programs. The presence of the nitrophenyl substituent in this compound is particularly noteworthy, as nitroaromatic groups are known to confer specific biological activities and can serve as precursors for further chemical modifications through reduction or other transformations.

Advanced synthetic methodologies continue to expand the accessibility of complex thiazole derivatives like this compound. The (3+2) heterocyclization reactions, specifically the Hantzsch-thiazole synthesis using phenacyl bromide substrates, represent contemporary refinements of classical synthetic approaches. These modern adaptations offer improved reaction conditions, enhanced functional group compatibility, and greater substrate scope, making it possible to prepare previously inaccessible thiazole derivatives with complex substitution patterns.

Table 2: Contemporary Applications of Thiazole Derivatives in Chemical Research

The integration of computational chemistry methods with experimental thiazole research represents another important aspect of contemporary heterocyclic chemistry. Density functional theory calculations and molecular modeling studies provide valuable insights into the electronic properties, conformational preferences, and reactivity patterns of thiazole derivatives. These computational approaches facilitate the rational design of new thiazole compounds with targeted properties and enable the prediction of structure-activity relationships before costly synthetic efforts are undertaken.

特性

IUPAC Name |

4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-10(14)9-11-7(5-17-9)6-3-1-2-4-8(6)12(15)16/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBAFOQPYRZYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695731 | |

| Record name | 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141669-77-3 | |

| Record name | 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological properties, making it a valuable scaffold in drug design. The nitrophenyl substitution enhances its electronic properties, potentially influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that thiazole derivatives can possess significant antibacterial and antifungal properties. The presence of the nitrophenyl group may enhance these effects by facilitating interactions with microbial targets.

- Anticancer Properties : Thiazole derivatives are frequently investigated for their potential anticancer activity. The compound's structure allows it to interact with DNA and inhibit cell proliferation in various cancer cell lines.

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for certain enzymes, contributing to its therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

- Electron Transfer : The nitrophenyl group can participate in electron transfer processes, enhancing the compound's ability to interact with biological macromolecules.

- Target Protein Interaction : The thiazole ring may bind to specific proteins or enzymes, modulating their activity and affecting cellular pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

- Substitution Effects : Variations in substituents on the thiazole ring significantly influence the compound's potency. For instance, electron-withdrawing groups can enhance cytotoxicity against cancer cells.

- Positioning of Functional Groups : The position of the nitro group relative to the thiazole ring affects both reactivity and biological activity. Research indicates that certain positions yield better inhibitory effects against targeted enzymes or cancer cell lines.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Reference | Biological Activity | IC50 Value | Target/Cell Line |

|---|---|---|---|

| Anticancer | 0.124 µM | CCRF-CEM (Leukemia) | |

| Antimicrobial | Not specified | Various bacteria | |

| Enzyme Inhibition | Not specified | MbtI enzyme |

Case Studies

- Anticancer Activity : In a study utilizing the NCI-60 human tumor cell line assay, compounds similar to this compound demonstrated significant cytotoxicity across multiple cancer types. The IC50 values ranged from low nanomolar concentrations, indicating potent anti-proliferative effects against leukemia and non-small cell lung cancer cells .

- Antimicrobial Efficacy : A series of experiments tested various thiazole derivatives against common bacterial strains. Results indicated that compounds with a nitro group showed enhanced antibacterial activity compared to their non-nitro counterparts .

- Enzyme Inhibition Study : Research focusing on enzyme inhibition revealed that this compound effectively inhibited MbtI enzyme activity, suggesting potential applications in treating infections caused by Mycobacterium tuberculosis .

科学的研究の応用

4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring and a nitrophenyl substituent. It has a molecular weight of approximately 250.23 g/mol and a molecular formula of C10H6N2O4S. The compound's carboxylic acid group contributes to its chemical reactivity and potential biological activity, while the nitro group on the phenyl ring enhances its electron-withdrawing properties, influencing its chemical behavior and biological interactions.

Applications

this compound and its derivatives have a wide range of applications in pharmaceuticals, agriculture, and scientific research.

Pharmaceuticals

this compound can be used as a potential lead compound in drug discovery due to its biological activity. Studies indicate that compounds containing thiazole rings often demonstrate antimicrobial, antifungal, and anticancer properties because of their ability to interact with biological macromolecules like proteins and nucleic acids. The nitrophenyl group can enhance these activities by increasing lipophilicity or facilitating interactions with cellular targets. Specifically, 4-(3-Nitrophenyl)thiazole-2-carboxylic acid has potential therapeutic applications, including anticancer, antimicrobial, and anticonvulsant properties.

- Antimicrobial Activity The compound demonstrates antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.

- Anticonvulsant Activity Investigations into the anticonvulsant effects of thiazole derivatives have highlighted the potential of 4-(3-NTPh)TCA. In animal models, it has shown promising results in reducing seizure activity, comparable to established anticonvulsant drugs.

- Anticancer Activity 4-(3-NTPh)TCA exhibits anticancer properties and can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Agriculture

This compound can be employed in developing agrochemicals.

Scientific Research

- Medicinal Chemistry It serves as a building block for synthesizing pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.

- Materials Science The compound can be used in developing organic semiconductors and other advanced materials because of its electronic properties.

- Biological Studies It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

- Industrial Chemistry The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

化学反応の分析

Reduction Reactions

The nitro group undergoes selective reduction to form amine derivatives, a key step in synthesizing bioactive intermediates.

Example Reaction:

Conditions & Outcomes:

| Reducing Agent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol | 60°C | 85% | Amine derivative |

| NaBH₄/CuCl₂ | THF | RT | 62% | Partial reduction to hydroxylamine |

Mechanistic Insight:

Catalytic hydrogenation cleaves the N–O bond in the nitro group, yielding an amine. The electron-withdrawing thiazole ring facilitates reduction by stabilizing intermediates .

Substitution Reactions

The carboxylic acid group participates in nucleophilic substitution to form esters, amides, or acyl chlorides.

Example Reaction (Esterification):

Conditions & Outcomes:

| Reagent | Catalyst | Yield | Application |

|---|---|---|---|

| Methanol/H₂SO₄ | Acid | 78% | Prodrug synthesis |

| SOCl₂ | – | 95% | Acyl chloride formation |

Key Data:

-

Reactivity: The carboxylic acid reacts preferentially over the nitro group due to higher electrophilicity.

-

Byproducts: Anhydride formation observed under prolonged heating .

Condensation Reactions

The thiazole ring engages in cyclocondensation with amines or hydrazines to form fused heterocycles.

Example Reaction (Hydrazide Formation):

Applications:

Optimized Conditions:

| Solvent | Temperature | Time | Yield |

|---|---|---|---|

| Ethanol | 80°C | 4 h | 90% |

| DMF | 120°C | 2 h | 82% |

Decarboxylation

Thermal or acidic conditions promote decarboxylation, yielding 2-(2-nitrophenyl)thiazole.

Example Reaction:

Data Table:

| Condition | Temperature | Yield | Notes |

|---|---|---|---|

| H₃PO₄, 150°C | 150°C | 70% | Rapid CO₂ evolution |

| CuO, Quinoline | 200°C | 65% | Catalytic pathway |

Electrophilic Aromatic Substitution

The nitrophenyl group directs electrophiles to the meta position, enabling halogenation or nitration.

Example (Bromination):

Regioselectivity:

Comparative Reactivity with Analogues

類似化合物との比較

Key Observations :

- Positional Isomerism : The nitro group’s position (2- vs. 3-nitrophenyl) alters electronic distribution. For example, the ortho-nitro group in the target compound increases steric hindrance near the thiazole ring compared to meta-substituted analogs .

Derivatives and Functional Group Modifications

Esterification and side-chain modifications are common strategies to optimize physicochemical properties:

Key Observations :

- Ester Derivatives : Ethyl esters (e.g., CAS 172848-60-1) improve membrane permeability in drug design but require hydrolysis for activation .

- Biological Relevance : cHET’s hydroxyethyl group enables hydrogen bonding in enzymatic processes, unlike the nitro group in the target compound .

Physical and Chemical Properties

| Property | This compound | 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid | 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid |

|---|---|---|---|

| Solubility | Low in water (polar aprotic solvents preferred) | Similar to target compound | Higher in organic solvents (chloro substituent) |

| Acidity (pKa) | ~3.5–4.0 (carboxylic acid) | ~3.5–4.0 | ~4.5–5.0 (weaker acid due to Cl) |

| Thermal Stability | Decomposes above 200°C | Comparable | Higher stability (inert C-Cl bond) |

準備方法

Synthesis Overview

The general synthetic strategy for 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid involves:

- Preparation of the thiazole-2-carboxylic acid or its acid chloride derivative.

- Coupling of the acid chloride with 2-nitroaniline to form a nitroanilide intermediate.

- Hydrolysis or further oxidation to yield the target carboxylic acid compound.

Key Preparation Steps and Conditions

| Step No. | Process Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 4-thiazolyl acid chloride | Thiazole-4-carboxylic acid stirred with thionyl chloride in xylene at room temperature for several hours | Generates reactive acid chloride intermediate for coupling |

| 2 | Coupling with 2-nitroaniline | Acid chloride (1.3 g) and 2-nitroaniline (1.3 g) stirred in pyridine (3.5 ml) at room temperature for ~12 hours | Pyridine acts as base and solvent; forms nitroanilide intermediate |

| 3 | Quenching and isolation | Mixture quenched in ice water; solid nitroanilide recovered by filtration and washed with dilute sodium carbonate | Purification step to isolate intermediate |

| 4 | Acidic suspension and hydrolysis | Nitroanilide suspended in glacial acetic acid (15 ml); 6N hydrochloric acid (8 ml) added | Hydrolysis and possible rearrangement to target acid |

| 5 | Conversion from halomethylthiazole | Treatment of monohalomethylthiazole with mineral acids (H2SO4, H3PO4, HCl, or HBr) in aqueous medium (<4 moles acid/mole substrate) to form hydroxymethylthiazole; subsequent nitration with nitric and sulfuric acid mixture | Alternative route involving halogenated precursors and nitration |

This method is described in detail in US Patent 3274207A, which provides a robust procedure for preparing thiazole carboxylic acids including nitrophenyl derivatives.

Reaction Mechanisms and Considerations

- Acid Chloride Formation: Thionyl chloride is used to convert the carboxylic acid group on the thiazole ring into a more reactive acid chloride, facilitating nucleophilic attack by the amine.

- Amide Bond Formation: The reaction between acid chloride and 2-nitroaniline in pyridine leads to the formation of an amide linkage, yielding a nitroanilide intermediate.

- Hydrolysis/Acid Treatment: Acidic conditions promote hydrolysis of intermediates and may assist in rearrangement or oxidation steps to generate the final carboxylic acid.

- Halomethylthiazole Route: The halogenated thiazole intermediate undergoes acid-catalyzed hydrolysis to hydroxymethylthiazole, followed by nitration, allowing introduction of the nitro group on the phenyl ring.

Comparative Table of Preparation Routes

| Route | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid Chloride Coupling | Thiazole-4-carboxylic acid | Thionyl chloride, 2-nitroaniline, pyridine | Room temperature, 12 h coupling | High specificity, well-established | Requires handling of thionyl chloride and pyridine |

| Halomethylthiazole Nitration | Monohalomethylthiazole | Mineral acids, nitric acid, sulfuric acid | Aqueous acid medium, nitration conditions | Direct nitration, fewer steps | Requires careful control of acid equivalents and nitration conditions |

Summary Table of Key Parameters

| Parameter | Value/Condition | Impact on Synthesis |

|---|---|---|

| Thionyl chloride amount | 5.9 g per 4-thiazolyl acid | Efficient acid chloride formation |

| Coupling time | ~12 hours | Ensures complete amide bond formation |

| pH during acid hydrolysis | ~2 | Optimal for hydrolysis without decomposition |

| Cooling temperature | 5°C for 4 hours | Promotes crystallization and purity |

| Acid equivalents in halomethylthiazole route | <4 moles acid/mole substrate | Prevents over-acidification and side reactions |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of thiazole-carboxylic acid derivatives typically involves cyclocondensation of thioamides with α-halo ketones or carboxylic acid precursors. For example, structurally analogous compounds like 4-(4-fluorophenyl)thiazole-2-carboxylic acid are synthesized via Hantzsch thiazole synthesis, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) to minimize side reactions . Key steps include:

- Thioamide formation : Reaction of 2-nitrobenzaldehyde derivatives with thiourea.

- Cyclization : Using α-bromoacetic acid derivatives under reflux conditions.

Yield optimization relies on stoichiometric ratios (1:1.2 for thioamide:halo precursor) and inert atmospheres to prevent oxidation of the nitro group .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid moiety (δ ~170 ppm in ¹³C NMR). For example, 2-phenyl-1,3-thiazole-4-carboxylic acid derivatives show distinct splitting patterns for nitro-substituted phenyl groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode can confirm the molecular ion peak (e.g., [M-H]⁻ at m/z 261 for C₁₀H₇N₂O₄S) .

Advanced Research Questions

Q. How does the electronic nature of the 2-nitrophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The nitro group is a strong electron-withdrawing group, which polarizes the thiazole ring and enhances electrophilic substitution at the 5-position of the thiazole. Computational studies on similar nitroaryl-thiazoles (e.g., 3-(3-nitrophenyl)bicycloheptene derivatives) show reduced electron density at the thiazole sulfur, making it less nucleophilic . Experimental data for 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine corroborate this, where nitration under acidic conditions favors regioselective substitution .

Q. What strategies can resolve contradictions in reported biological activity data for nitroaryl-thiazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from assay conditions or impurity profiles. Methodological recommendations include:

- Standardized Assays : Use MIC (Minimum Inhibitory Concentration) protocols with reference strains (e.g., E. coli ATCC 25922) for antimicrobial studies.

- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity .

- Computational Docking : Compare binding affinities of the parent compound and its metabolites to target proteins (e.g., EGFR kinase) using AutoDock Vina .

Q. How can computational chemistry predict the compound’s behavior in supramolecular assemblies or coordination complexes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model intermolecular interactions. For example, the carboxylic acid group in 4-phenyl-1,3-thiazole-2-carboxylic acid forms hydrogen bonds with water (bond length ~1.8 Å), while the nitro group participates in π-π stacking with aromatic residues in proteins . Molecular dynamics simulations further predict stability in aqueous solutions, with solvation free energies correlating with experimental solubility data .

Methodological Considerations

- Synthetic Reproducibility : Always validate reaction conditions using control compounds (e.g., 4-methylphenyl-thiazole analogs) to isolate variables .

- Data Validation : Cross-reference spectral data with PubChem entries (e.g., CID 129828764 for nitrophenyl-thiazoles) to confirm assignments .

- Contradictory Results : If solubility or bioactivity data conflict, re-test the compound after recrystallization (e.g., using ethanol/water mixtures) to exclude solvent residue effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。